
Methyl 3-(methyl-d3-thio)propionate
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Overview
Description
Methyl 3-(methyl-d3-thio)propionate is a sulfur-containing organic compound with the molecular formula C5H10O2S. It is a derivative of methyl 3-(methylthio)propionate, where the methyl group is replaced with a deuterium-labeled methyl group. This compound is known for its presence in the flavor profile of certain fruits, such as pineapple, muskmelon, and strawberries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methyl-d3-thio)propionate typically involves the reaction of methyl 3-mercaptopropionate with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, amines, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propionates depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
Metabolite in Yeast:
Methyl 3-(methyl-d3-thio)propionate has been identified as a metabolite produced by Saccharomyces cerevisiae, a common yeast used in fermentation processes. Understanding its role can enhance fermentation efficiency and product yield in industrial applications .
Potential Antitumor Activity:
Recent studies have indicated that this compound may exhibit antitumor properties. It has been investigated for its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition could lead to decreased tumor growth rates in specific cancer models .
Environmental Applications
Toxicity Assessments:
The environmental safety of this compound has been evaluated through various toxicity assessments. Studies indicate that it is not genotoxic and poses minimal risk of reproductive or respiratory toxicity at typical exposure levels. The compound is also assessed for its persistence and bioaccumulation potential, showing favorable safety profiles according to the International Fragrance Association standards .
Use in Fragrance Industry:
Due to its pleasant odor profile, this compound is utilized in the fragrance industry. Its safety assessments ensure that it can be used without significant health risks, making it suitable for cosmetic and personal care products .
Industrial Applications
Chemical Synthesis:
this compound serves as a precursor in the synthesis of other chemical compounds. Its reactivity allows it to participate in various organic reactions, including cross-metathesis and other transformations that yield valuable intermediates for pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(methyl-d3-thio)propionate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing biochemical pathways and physiological processes. The deuterium labeling allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Methyl 3-(methylthio)propionate: The non-deuterated analog of Methyl 3-(methyl-d3-thio)propionate.
Ethyl 3-(methylthio)propionate: An ethyl ester analog with similar chemical properties.
Methyl 3-mercaptopropionate: A thiol analog that can be used as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This labeling allows researchers to trace the compound’s metabolic pathways and reaction mechanisms with high precision, providing insights that are not possible with non-labeled analogs.
Biological Activity
Methyl 3-(methyl-d3-thio)propionate, also known by its CAS number 13532-18-8, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity profiles, mutagenic potential, and other relevant biological effects.
Chemical Structure and Properties
This compound has the molecular formula C5H10O2S and is characterized by the presence of a methylthio group. This structural feature is significant as thiol-containing compounds often exhibit diverse biological activities.
Toxicity and Safety Profile
Research indicates that this compound does not exhibit genotoxicity. In a bacterial reverse mutation assay (Ames test), no increases in revertant colonies were observed across various concentrations, indicating that it is non-mutagenic . Furthermore, an in vitro micronucleus test showed no clastogenic activity, suggesting that the compound does not induce chromosomal damage in human peripheral blood lymphocytes .
Table 1: Toxicological Data Summary
Endpoint | Result | Reference |
---|---|---|
Genotoxicity | Non-mutagenic | |
Clastogenicity | Non-clastogenic | |
Skin Sensitization | No sensitization observed | |
Reproductive Toxicity | Insufficient data |
Biological Activities
This compound and similar thiol compounds have been studied for their biological activities, including potential roles in medicinal chemistry. Compounds containing thiol groups are known to interact with various biological systems, influencing enzyme activity and cellular processes.
Case Studies
- Antimicrobial Activity : Some studies suggest that thiol compounds can exhibit antimicrobial properties, though specific data on this compound is limited. Research on structurally related compounds indicates potential efficacy against bacterial strains.
- Antioxidant Properties : Thiols are often involved in redox reactions within cells, contributing to antioxidant defenses. While direct studies on this compound are sparse, related compounds have demonstrated significant antioxidant activity.
Environmental Impact
The environmental safety of this compound has also been evaluated. The compound is assessed to be below the Threshold of Toxicological Concern (TTC), indicating a low risk for environmental toxicity at typical exposure levels .
Properties
CAS No. |
710354-48-6 |
---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
methyl 3-(trideuteriomethylsulfanyl)propanoate |
InChI |
InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3/i2D3 |
InChI Key |
DMMJVMYCBULSIS-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC(=O)OC |
Canonical SMILES |
COC(=O)CCSC |
Purity |
95% min. |
Synonyms |
Methyl 3-(methyl-d3-thio)propionate |
Origin of Product |
United States |
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